Chemical properties of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid
Chemical properties of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid
Technical Whitepaper: Chemical Architecture and Reactivity of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid
Executive Summary
4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid (CAS: 2065250-23-7) represents a highly specialized halogenated salicylate scaffold.[1] Unlike its parent compound, salicylic acid, this derivative integrates three distinct halogen atoms—a central fluorine flanked by two bulky iodine atoms. This unique "3,4,5-trihalo" substitution pattern creates a chemically dense electronic environment that dramatically alters its reactivity profile.[1]
For drug development professionals, this compound is not merely a static building block but a reactive electrophile .[1] The presence of the fluorine atom at the para position to the carboxylic acid, activated by the electron-withdrawing iodine atoms, renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide details the physicochemical properties, synthetic pathways, and the specific reactivity logic required to utilize this compound effectively in medicinal chemistry.
Part 1: Physicochemical Profile[1][2]
The introduction of iodine and fluorine atoms into the salicylate core significantly increases lipophilicity and acidity compared to non-halogenated analogs.
Table 1: Key Chemical Identifiers & Properties
| Property | Specification | Notes |
| IUPAC Name | 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid | |
| CAS Number | 2065250-23-7 | |
| Molecular Formula | C₇H₃F I₂O₃ | |
| Molecular Weight | 407.90 g/mol | High molecular weight due to di-iodination.[1][2] |
| Appearance | Off-white to pale yellow crystalline solid | Iodine content often imparts a yellow hue.[1] |
| Solubility | DMSO, DMF, Methanol, Acetone | Insoluble in water; sparingly soluble in CHCl₃. |
| pKa (COOH) | ~2.0 (Predicted) | More acidic than salicylic acid (pKa 2.[1]97) due to electron-withdrawing I/F. |
| LogP | ~3.8 - 4.2 (Predicted) | Significantly more lipophilic than salicylic acid (LogP 2.26).[1] |
| Melting Point | >200 °C (Decomposition) | Typical for diiodosalicylic acids; prone to decarboxylation at high T. |
Part 2: Synthetic Architecture
The synthesis of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid is an exercise in controlled electrophilic aromatic substitution.[1] The starting material, 4-fluorosalicylic acid , directs incoming electrophiles (iodonium ions) to the ortho and para positions relative to the hydroxyl group. Since the para position is blocked by the fluorine, and the carboxylic acid directs meta, the hydroxyl group dominates the regioselectivity, directing iodination to the C3 and C5 positions.
Mechanism of Synthesis
The reaction typically employs Iodine Monochloride (ICl) in glacial acetic acid.[1][3] ICl provides a more potent source of electrophilic iodine (I⁺) than elemental iodine (
-
Activation: The phenolic hydroxyl group activates the ring.[1]
-
First Iodination (C5): Sterically less hindered than C3; occurs rapidly.[1]
-
Second Iodination (C3): Occurs subsequently to fill the remaining ortho site.[1]
Visualizing the Synthesis Pathway
Figure 1: Stepwise electrophilic iodination of 4-fluorosalicylic acid.
Part 3: Reactivity & Functional Logic
This compound is defined by three reactive centers.[1] Understanding the hierarchy of these centers is critical for preventing side reactions.
The C4-Fluorine: A "Soft" Spot for Nucleophiles (SNAr)
Unlike a standard fluorobenzene, the fluorine in this molecule is activated .[1]
-
Electronic Effect: The carboxylic acid (electron-withdrawing) is para to the fluorine.[1] The two iodine atoms are ortho to the fluorine.
-
Result: The electron density at C4 is severely depleted.[1]
-
Application: This allows for Nucleophilic Aromatic Substitution (SNAr) using amines, thiols, or alkoxides. The fluorine acts as the leaving group, allowing the scaffold to serve as a linker.
The Salicylate Motif (Chelation)
The proximity of the phenolic -OH (C2) and the carboxylic acid -COOH (C1) creates a bidentate binding site.[1]
-
Metal Binding: It forms stable 6-membered chelate rings with Fe(III), Cu(II), and other transition metals.[1]
-
Interference: In palladium-catalyzed couplings, this site must often be protected (e.g., as a methyl ester/ether) to prevent catalyst poisoning.[1]
The C-I Bonds (Cross-Coupling)
The C3 and C5 iodine atoms are prime candidates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
-
Selectivity: The C5-iodine is generally more reactive/accessible than the sterically crowded C3-iodine (sandwiched between OH and F).[1]
Reactivity Map
Figure 2: Primary reactivity modes driven by the tri-halo substitution pattern.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis via Iodination
Validates the formation of the core scaffold.
-
Dissolution: Dissolve 10.0 g (64 mmol) of 4-fluorosalicylic acid in 100 mL of glacial acetic acid. Stir at room temperature.
-
Reagent Prep: Prepare a solution of Iodine Monochloride (ICl) (22.0 g, 135 mmol, 2.1 eq) in 30 mL acetic acid.
-
Addition: Add the ICl solution dropwise to the salicylate mixture over 30 minutes. The solution will darken.
-
Heating: Heat the mixture to 60°C for 2 hours. Monitor via LC-MS for the disappearance of the mono-iodo intermediate.[1]
-
Quench: Pour the reaction mixture into 500 mL of ice-water containing 5% sodium bisulfite (
) to reduce excess iodine (removes purple color). -
Isolation: Filter the resulting precipitate. Wash with water (3x) and cold hexanes.[1]
-
Purification: Recrystallize from ethanol/water or acetic acid.
Protocol B: SNAr Displacement of Fluorine
demonstrates the utility of the scaffold as an electrophile.
-
Setup: In a pressure vial, dissolve 1.0 eq of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid in anhydrous DMSO (0.2 M).
-
Base: Add 3.0 eq of Cesium Carbonate (
) .[1] -
Nucleophile: Add 1.5 eq of a primary amine (e.g., benzylamine).[1]
-
Reaction: Seal and heat to 120°C for 4–6 hours.
-
Mechanistic Note: The high temperature is required to overcome the steric bulk of the ortho-iodines, despite the electronic activation.
-
-
Workup: Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.[1][4]
-
Result: Formation of 4-(benzylamino)-2-hydroxy-3,5-diiodobenzoic acid.
Part 5: Applications in Drug Discovery
1. Metabolic Blocking (The "Fluorine Wall") In many drug candidates, the para-position of a phenyl ring is a "soft spot" for Cytochrome P450 oxidation.[1] Substituting hydrogen with fluorine blocks this metabolism.[1] However, in this specific compound, the fluorine is intended as a handle for substitution . Once displaced by a nucleophile (e.g., a complex amine), the resulting scaffold retains the iodine atoms, which provide steric protection against metabolism at the C3/C5 positions.
2. Protein Stabilization (Chaperone Therapy)
Research indicates that poly-halogenated benzoates can bind to cryptic pockets in unstable proteins (e.g., p53 mutants).[1] The iodine atoms engage in "halogen bonding" (interaction between the electrophilic
3. X-Ray Contrast Agents Due to the high electron density of the two iodine atoms, this molecule and its derivatives are naturally radio-opaque, making them useful as theranostic agents (therapeutic + diagnostic) in imaging assays.
References
-
University of Southampton Research Repository. (2015).[1] Development of small-molecule stabilizers for p53 mutant Y220C.[1][5] (Describes the use of 4-fluoro-2-hydroxy-3,5-diiodobenzoic acid in SNAr reactions).
-
Organic Syntheses. (1943).[1] 3,5-Diiodosalicylic Acid.[1][3][6] Org.[1][4][7][8][9] Synth. Coll. Vol. 2, p.196.[1][3] (Foundational protocol for iodination of salicylic acids). [1]
-
PubChem. (2023).[1] Compound Summary: 3,5-Diiodosalicylic acid.[1][3][10] (Analogous physicochemical data). [1]
-
ChemicalBook. (2023).[1] Product List: 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid (CAS 2065250-23-7).[1][2]
Sources
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- 4. rsc.org [rsc.org]
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- 6. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
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